3-Cyano-N-cyclohexylpyridine-4-carboxamide
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Overview
Description
3-Cyano-N-cyclohexylpyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-cyclohexylpyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with cyclohexylamine and a cyanating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-cyclohexylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Cyano-N-cyclohexylpyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-N-cyclohexylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, enhancing binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: Lacks the cyclohexyl group, making it less hydrophobic.
N-Cyclohexylpyridine-4-carboxamide: Lacks the cyano group, affecting its reactivity.
Pyridine-4-carboxamide: Lacks both the cyano and cyclohexyl groups, making it less versatile.
Uniqueness
3-Cyano-N-cyclohexylpyridine-4-carboxamide is unique due to the presence of both the cyano and cyclohexyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
CAS No. |
918948-98-8 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-cyano-N-cyclohexylpyridine-4-carboxamide |
InChI |
InChI=1S/C13H15N3O/c14-8-10-9-15-7-6-12(10)13(17)16-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2,(H,16,17) |
InChI Key |
XCAGTICBUTXUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=NC=C2)C#N |
Origin of Product |
United States |
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